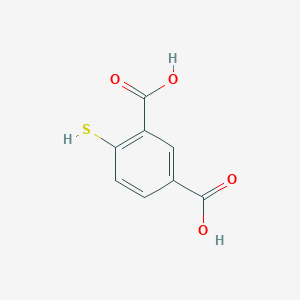

4-Mercaptoisophthalic acid

説明

Overview of the Chemical Entity within Contemporary Organic Chemistry Paradigms

4-Mercaptoisophthalic acid, with the chemical formula C₈H₆O₄S, is a solid at room temperature. chemscene.com It is also known by its synonym, 5-mercaptoisophthalic acid. dntb.gov.ua The presence of both carboxyl and thiol functional groups imparts a dual reactivity to the molecule, making it a valuable precursor in various synthetic pathways.

One of the key synthetic routes to 4-mercaptoisophthalic acid involves the treatment of 4-bromoisophthalic acid. google.com This method underscores the accessibility of this compound from commercially available starting materials. Its utility as a synthetic intermediate is further highlighted by its role in the one-pot synthesis of 5-Amino-1,2-benzisothiazol-3(2H)-one, a compound with potential biological activities.

The strategic placement of the functional groups on the aromatic ring allows for selective reactions. For instance, the thiol group exhibits nucleophilic character and can participate in metal coordination, while the carboxylic acid groups can engage in esterification, amidation, or serve as coordination sites for metal ions. chemscene.com This inherent multifunctionality is a cornerstone of its growing importance in modern organic synthesis.

Significance in Multifunctional Ligand Design and Supramolecular Synthons

The true significance of 4-mercaptoisophthalic acid comes to the fore in the realm of coordination chemistry and supramolecular assembly. Its ability to act as a multifunctional ligand, bridging metal centers through its carboxylate and thiolate functionalities, has led to the creation of novel metal-organic frameworks (MOFs) and coordination polymers with intriguing properties and applications.

A prime example of its application is in the gram-scale synthesis of a heterogeneous copper-based MOF, denoted as IMU-108. dntb.gov.ua This synthesis is achieved through a straightforward reflux process involving 5-mercaptoisophthalic acid and Cu(NO₃)₂·3H₂O. dntb.gov.ua A noteworthy aspect of this synthesis is the in-situ formation of a disulfide (S-S) bond between the thiol groups of adjacent ligands. dntb.gov.ua This covalent linkage between the zero-dimensional metal-organic polyhedra (MOPs) imparts significant rigidity and stability to the resulting framework. dntb.gov.ua

The resulting IMU-108 exhibits dual functionality, acting as both a photoredox and a cross-coupling catalyst. dntb.gov.ua This MOF has demonstrated its capacity to catalyze the dicarbofunctionalization of alkenes, a significant transformation in organic synthesis for creating complex molecules. researchgate.net The heterogeneous nature of the catalyst allows for easy separation and recycling, with studies showing that IMU-108 maintains its catalytic activity for at least six consecutive reaction cycles. dntb.gov.ua This highlights the practical advantages of using 4-mercaptoisophthalic acid in designing robust and reusable catalytic systems.

Beyond catalysis, the unique structural features of 4-mercaptoisophthalic acid make it a valuable supramolecular synthon. The directional nature of the coordination bonds it forms with metal ions, coupled with the potential for hydrogen bonding and π-π stacking interactions, allows for the rational design of intricate, self-assembled supramolecular architectures. These structures are of interest for applications in gas storage, separation, and sensing. The related compound, 4-mercaptobenzoic acid, has been utilized in surface-enhanced Raman spectroscopy (SERS) for pH sensing, suggesting potential similar applications for its dicarboxylic acid counterpart. nih.gov

The exploration of 4-mercaptoisophthalic acid as a building block in materials science is an expanding field. Its ability to form stable and functional coordination polymers and MOFs positions it as a key player in the development of advanced materials with tailored properties.

| Property | Value |

| Chemical Formula | C₈H₆O₄S |

| Molecular Weight | 198.20 g/mol |

| CAS Number | 214341-16-9 |

| Synonyms | 5-Mercaptoisophthalic acid |

| Physical State | Solid |

Structure

3D Structure

特性

IUPAC Name |

4-sulfanylbenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4S/c9-7(10)4-1-2-6(13)5(3-4)8(11)12/h1-3,13H,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYGOJBLTAKAFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(=O)O)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214341-16-9 | |

| Record name | 4-sulfanylbenzene-1,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Mercaptoisophthalic Acid and Its Derivatives

Historical Context and Evolution of Synthetic Routes

The synthesis of aromatic thiols, or thiophenols, has historically relied on robust and often harsh chemical transformations. Early methods for producing aryl thiols frequently involved the reduction of arylsulfonyl chlorides, which were more readily accessible precursors. google.com Common reduction techniques included the use of zinc dust in acidic media (such as sulfuric or acetic acid) or combinations of red phosphorus and iodine. google.com While effective, these processes generated significant quantities of metallic salt byproducts, posing environmental disposal challenges. google.com

Over time, synthetic strategies have evolved towards more controlled and efficient processes. The development of catalytic hydrogenation methods marked a significant advancement. google.com For instance, processes using noble metal catalysts like palladium or platinum on a support were developed to reduce aryl sulfonyl chlorides under pressurized hydrogen. google.comwipo.int Another notable pathway involves the thermal rearrangement of O-aryl N,N-dialkylthiocarbamates, followed by hydrolysis, which provides a multi-step but often high-yielding route to specific thiophenol isomers that might be difficult to obtain otherwise. wm.edu This evolution reflects a broader trend in organic synthesis towards methods that offer greater selectivity, higher yields, and improved environmental compatibility.

Direct Thiolation Strategies in Isophthalic Acid Functionalization

Direct thiolation involves the introduction of a thiol (-SH) group onto the isophthalic acid ring in a single step. These methods are highly sought after for their atom economy and procedural simplicity. Strategies for direct thiolation can include nucleophilic aromatic substitution or transition-metal-catalyzed C-H functionalization.

While specific examples detailing the direct thiolation of isophthalic acid to yield the 4-mercapto isomer are not extensively documented in foundational literature, the general principles of thiolation of aromatic compounds are well-established. Such reactions would typically involve activating the isophthalic acid derivative and reacting it with a sulfur nucleophile. Catalytic methods, though advanced, present challenges in controlling regioselectivity on a deactivated aromatic ring bearing two electron-withdrawing carboxyl groups.

Reduction-Based Approaches from Functionalized Isophthalic Acid Precursors

A more common and reliable strategy for synthesizing 4-Mercaptoisophthalic acid involves the reduction of a suitable sulfur-functionalized isophthalic acid precursor. The most prevalent precursor for this approach is a sulfonyl chloride derivative.

The general pathway involves two key steps:

Sulfonation/Chlorosulfonation : Isophthalic acid is first treated with a sulfonating agent, such as oleum (B3057394) or chlorosulfonic acid, to introduce a sulfonic acid (-SO₃H) or sulfonyl chloride (-SO₂Cl) group onto the aromatic ring.

Reduction : The resulting sulfonyl chloride is then reduced to the corresponding thiol.

A variety of reducing agents can be employed for this transformation. Powerful hydride donors like lithium aluminum hydride are effective but may also reduce the carboxylic acid groups if not carefully controlled. taylorfrancis.com A widely used method involves the use of triphenylphosphine (B44618), which efficiently reduces aryl sulfonyl chlorides to aryl thiols. researchgate.netorganic-chemistry.org Another established method is catalytic hydrogenation, where the sulfonyl chloride is reacted with hydrogen gas in the presence of a palladium catalyst. google.comtaylorfrancis.com This reaction is typically performed in the presence of a mild base to neutralize the hydrogen chloride gas that is formed as a byproduct. google.comtaylorfrancis.com

For example, the reduction of p-(chlorosulfonyl)benzoic acid to the corresponding thiol has been successfully achieved using a palladium catalyst under a moderate pressure of hydrogen. taylorfrancis.com This demonstrates the viability of this approach for structurally similar molecules like 4-(chlorosulfonyl)isophthalic acid.

Multi-Step Synthesis Pathways for Structural Elaboration

Multi-step synthesis provides a highly controlled, albeit longer, route for preparing 4-Mercaptoisophthalic acid. vapourtec.comudel.edu This approach allows for the precise installation of functional groups and can be adapted to produce various derivatives.

A well-documented multi-step synthesis starts from 5-aminoisophthalic acid and proceeds through a diazonium salt intermediate. A more distinct example is the synthesis from dimethyl 5-hydroxyisophthalate, which involves the following key transformations:

Thiocarbamate Formation : The hydroxyl group of the starting ester is reacted with N,N-dimethylthiocarbamoyl chloride to form an O-aryl thiocarbamate.

Newman-Kwart Rearrangement : The O-aryl thiocarbamate is heated to a high temperature (e.g., 232-234°C), inducing a thermal rearrangement to the isomeric S-aryl thiocarbamate. wm.edu

Hydrolysis : The resulting S-aryl thiocarbamate is hydrolyzed under basic conditions (e.g., using sodium hydroxide), which cleaves the thiocarbamate moiety and saponifies the ester groups simultaneously, yielding the target 5-mercaptoisophthalic acid (an isomer of the title compound) after acidification. wm.edu A similar strategy could be envisioned starting from a 4-hydroxyisophthalate precursor.

Acetylation and Other Protecting Group Strategies

The high reactivity of the thiol group, particularly its susceptibility to oxidation to form disulfides, often necessitates the use of protecting groups during multi-step syntheses or subsequent reactions. acs.org The protection strategy involves temporarily masking the thiol group to prevent it from participating in unwanted side reactions. acs.org

Acetylation is a common and straightforward method for thiol protection. tandfonline.com The thiol is converted to a thioester by reacting it with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. tandfonline.commdpi.com This acetyl group is stable under many reaction conditions but can be easily removed (deprotected) via hydrolysis under basic conditions to regenerate the free thiol when needed. acs.org Various catalysts, such as silica (B1680970) sulfuric acid or metal triflates, can be used to facilitate the acetylation process under mild, solvent-free conditions. acs.orgscispace.com

Other protecting groups for thiols include:

Tert-Butyl (t-Bu) : Offers more steric hindrance and stability compared to the acetyl group. acs.org

Phenacyl (Pac) : Can be used in peptide synthesis and is removable with zinc in acetic acid. nih.gov

Comparative Analysis of Synthetic Efficiencies and Scalability

The different synthetic routes to 4-Mercaptoisophthalic acid offer a trade-off between efficiency, scalability, cost, and safety.

Reduction-Based Approaches : These methods are often efficient and utilize readily available starting materials. The catalytic hydrogenation of sulfonyl chlorides can achieve high selectivity (e.g., >90%) and is a strong candidate for scalability. google.com However, it requires specialized high-pressure reactor equipment and involves handling hydrogen gas. google.com Reductions using reagents like triphenylphosphine are effective on a lab scale but can be less cost-effective for large-scale production due to the generation of stoichiometric amounts of triphenylphosphine oxide as a byproduct. organic-chemistry.org

Direct Thiolation : If a viable method were developed, it would likely be the most efficient in terms of step economy. However, challenges in controlling regioselectivity and the potentially harsh conditions required currently limit its practical application for this specific compound.

The table below provides a comparative overview of the primary synthetic methodologies.

| Method | Starting Material | Key Reagents | Typical Yields | Scalability Considerations |

| Reduction Approach | 4-(chlorosulfonyl)isophthalic acid | H₂, Pd catalyst, base google.com | High (>90% selectivity) google.com | Requires high-pressure equipment; catalyst cost. |

| Multi-Step Pathway | 4-Hydroxyisophthalate derivative | N,N-dimethylthiocarbamoyl chloride; NaOH wm.edu | High (>90% for key steps) wm.edu | Energy-intensive heating step; multiple process stages. |

Ultimately, the choice of synthesis route depends on the desired scale of production, available equipment, and economic factors. For industrial-scale synthesis, catalytic hydrogenation often represents a balance of efficiency and feasibility, while multi-step pathways offer high purity and control for laboratory-scale applications.

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-mercaptoisophthalic acid. By analyzing the chemical environment of magnetically active nuclei, primarily protons (¹H NMR), it is possible to confirm the molecule's structural integrity and the connectivity of its atoms.

In a typical ¹H NMR spectrum of 4-mercaptoisophthalic acid, distinct signals corresponding to the different types of protons are observed. The protons of the aromatic ring, the carboxylic acid groups, and the thiol group each resonate at characteristic chemical shifts, which are influenced by their local electronic environments. mnstate.edu Protons attached to sp²-hybridized carbons in aromatic rings generally appear at lower fields (higher ppm values) compared to those on sp³-hybridized carbons. libretexts.org Furthermore, the presence of electron-withdrawing groups, such as carboxylic acids, tends to deshield nearby protons, shifting their signals further downfield. libretexts.org

A study involving a derivative, S,S'-(5-Mercaptoisophthalic acid) benzene-1,3-bis, reported a triplet at 8.49 ppm in the ¹H-NMR spectrum recorded in deuterated methanol (B129727) (CD₃OD). scispace.com While not of 4-mercaptoisophthalic acid itself, this provides an indication of the chemical shifts expected for protons in a similar aromatic environment. The chemical shifts for 4-mercaptoisophthalic acid can be predicted based on established correlation tables and computational models, though experimental data provides the most accurate assignment. sigmaaldrich.comcarlroth.com For instance, the carboxylic acid protons are expected to appear as broad singlets at a very downfield region, often above 10 ppm, while the thiol proton signal would be found at a more moderate chemical shift. mnstate.edu

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Mercaptoisophthalic Acid

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 6.5 - 8.4 | Varies (d, dd) |

| Carboxylic Acid OH | 11.0 - 12.0 | Broad Singlet |

| Thiol SH | ~2.5 - 4.0 | Singlet |

Note: These are approximate ranges and can vary based on solvent and concentration. mnstate.edulibretexts.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups present in 4-mercaptoisophthalic acid and probing its molecular interactions. horiba.comspectroscopyonline.com These techniques are based on the principle that chemical bonds vibrate at specific, quantized frequencies. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. nih.gov The resulting spectrum provides a unique fingerprint of the molecule's functional groups. For 4-mercaptoisophthalic acid, key characteristic absorption bands are expected. chemscene.com The O-H stretch of the carboxylic acid groups typically appears as a very broad band in the region of 2500-3300 cm⁻¹. instanano.comutdallas.edu The C=O stretching vibration of the carboxylic acid is expected to produce a strong, sharp peak around 1700 cm⁻¹. utdallas.edu Another important feature is the S-H stretching vibration of the thiol group, which is generally weak and appears in the range of 2550-2600 cm⁻¹. instanano.com

Raman Spectroscopy

Raman spectroscopy is a complementary technique that relies on the inelastic scattering of monochromatic light. tanta.edu.eg A key advantage of Raman spectroscopy is its sensitivity to non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum. tanta.edu.egubbcluj.ro For 4-mercaptoisophthalic acid, prominent Raman bands would include the aromatic ring breathing modes and the C-S stretching vibration. For the related molecule 4-mercaptobenzoic acid (4-MBA), strong Raman peaks are observed around 1586 cm⁻¹ (aromatic ring breathing mode) and 1084 cm⁻¹ (aromatic ring vibration with C-S stretching character). researchgate.netresearchgate.net The S-H stretching mode in solid 4-MBA is also observed around 2560-2570 cm⁻¹. researchgate.net

Table 2: Characteristic Vibrational Frequencies for 4-Mercaptoisophthalic Acid

| Functional Group | Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (very broad, strong) | Weak |

| Carboxylic Acid | C=O Stretch | ~1700 (strong, sharp) | Medium |

| Thiol | S-H Stretch | 2550-2600 (weak) | Medium |

| Aromatic Ring | C=C Stretch | ~1600, ~1450 | Strong |

| Aromatic Ring | Ring Breathing | Weak | Strong |

| C-S Bond | C-S Stretch | ~700 | Medium |

Note: Frequencies are approximate and can be influenced by the physical state and intermolecular interactions. instanano.comutdallas.eduresearchgate.net

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. wikipedia.org This enhancement, which can be on the order of 10¹⁰ to 10¹¹, allows for the detection of even single molecules. wikipedia.org 4-Mercaptoisophthalic acid, with its thiol group that readily binds to these metal surfaces and its aromatic ring system that provides a strong Raman response, is an excellent candidate for SERS studies.

When 4-mercaptoisophthalic acid is adsorbed onto a SERS-active substrate, such as gold or silver nanoparticles, its Raman spectrum is significantly intensified. This allows for detailed investigations of its orientation and interactions at the metal-molecule interface. For the analogous molecule, 4-mercaptobenzoic acid (4-MBA), SERS studies have shown that the disappearance of the S-H stretching vibration (around 2565 cm⁻¹) upon adsorption confirms the formation of a thiolate bond with the metal surface. researchgate.net

The SERS spectrum of the adsorbed molecule exhibits characteristic peaks. For 4-MBA on gold nanoparticles, prominent peaks are observed at approximately 1079 cm⁻¹ and 1591 cm⁻¹, which are assigned to vibrations of the aromatic ring. researchgate.net The vibrational modes associated with the carboxylate group are also sensitive to the local environment. For example, a band at 1423 cm⁻¹ in the SERS spectrum of 4-MBA has been attributed to the COO⁻ stretching mode, and its intensity can be used to probe the pH of the surrounding medium. researchgate.netnih.gov This pH sensitivity makes molecules like 4-mercaptobenzoic acid and, by extension, 4-mercaptoisophthalic acid, valuable as molecular sensing probes for applications in areas like intracellular pH mapping. nih.gov

SERS is also employed to study the formation of complexes and the interactions of 4-mercaptoisophthalic acid with other molecules at surfaces. For instance, the binding of uranyl ions to the carboxylate group of surface-bound 4-MBA leads to significant changes in its surface-enhanced hyper-Raman scattering (SEHRS) spectrum, a non-linear variant of SERS. nih.gov

Table 3: Prominent SERS Peaks for 4-Mercaptobenzoic Acid (as an analogue for 4-Mercaptoisophthalic Acid)

| Raman Shift (cm⁻¹) | Assignment | Notes |

|---|---|---|

| ~1590 | Aromatic Ring Breathing Mode (ν₈ₐ) | Strong, indicates integrity of the benzene (B151609) ring. researchgate.net |

| ~1080 | Aromatic Ring Vibration (ν₁₂) / C-S Stretch | Strong, often used as a reference peak. researchgate.netresearchgate.net |

| ~1400-1420 | Symmetric COO⁻ Stretch | Intensity is pH-dependent, indicating deprotonation. researchgate.netnih.gov |

| ~1180 | C-H Deformation | Medium intensity. researchgate.net |

Note: Peak positions can shift slightly depending on the substrate, pH, and molecular orientation. researchgate.netresearchgate.netnih.gov

Mass Spectrometry (MS) in Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight of 4-mercaptoisophthalic acid and for obtaining structural information through the analysis of its fragmentation patterns.

The molecular formula of 4-mercaptoisophthalic acid is C₈H₆O₄S, which corresponds to a molecular weight of 198.20 g/mol . chemscene.com In a mass spectrum, a peak corresponding to the molecular ion (M⁺) would be expected at an m/z value of approximately 198. This confirms the identity of the compound.

Electron ionization (EI) is a common ionization technique that imparts significant energy to the molecule, causing it to fragment in a reproducible manner. pg.edu.pl The analysis of these fragment ions provides valuable clues about the molecule's structure. For 4-mercaptoisophthalic acid, characteristic fragmentation pathways would involve the loss of functional groups. Cleavage of bonds adjacent to the carbonyl group is a common fragmentation pathway for carboxylic acids. libretexts.org Therefore, fragments corresponding to the loss of a hydroxyl group (M-17) or a carboxyl group (M-45) would be anticipated. libretexts.org The loss of the thiol group or other parts of the molecule would also lead to specific fragment ions. The study of these fragmentation patterns helps to piece together the molecular structure, complementing the data obtained from NMR and vibrational spectroscopy. Enhanced in-source fragmentation techniques can also be used to generate fragment ions that are identical to those produced in tandem MS, providing more detailed structural information from a single quadrupole mass spectrometer. nih.gov

Table 4: Potential Mass Spectrometry Fragments for 4-Mercaptoisophthalic Acid

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 198 | [C₈H₆O₄S]⁺ | Molecular Ion (M⁺) |

| 181 | [C₈H₅O₃S]⁺ | Loss of OH group (M-17) |

| 153 | [C₇H₅O₂S]⁺ | Loss of COOH group (M-45) |

| 165 | [C₈H₅O₄]⁺ | Loss of SH group (M-33) |

Note: This table represents plausible fragmentation patterns based on general principles of mass spectrometry. libretexts.org

X-ray Diffraction (XRD) for Crystalline Structure Determination of Complexes and Frameworks

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement in crystalline solids. While obtaining a single crystal of 4-mercaptoisophthalic acid itself might be challenging, XRD is crucial for characterizing the structures of its metal complexes and the metal-organic frameworks (MOFs) it forms. gre.ac.uk

The bifunctional nature of 4-mercaptoisophthalic acid, with its two carboxylate groups and one thiol group, makes it an excellent building block, or "linker," for constructing complex, porous materials like MOFs. MOFs are crystalline coordination polymers with well-defined structures and high surface areas, making them interesting for applications in gas storage, separation, and catalysis. sigmaaldrich.com

For example, a copper-based MOF, designated IMU-108, was synthesized using 5-mercaptoisophthalic acid. sciety.orgfigshare.com X-ray diffraction results showed that this MOF is constructed from metal-organic polyhedra linked by in-situ formed S-S bonds. sciety.org Similarly, other studies have reported the synthesis and crystal structures of various metal complexes involving related ligands, demonstrating the power of XRD in elucidating the complex architectures that can be achieved. iucr.orgworldscientific.com This structural information is vital for understanding the properties of these materials and for designing new frameworks with tailored functionalities.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-Mercaptoisophthalic acid |

| 4-Mercaptobenzoic acid |

| S,S'-(5-Mercaptoisophthalic acid) benzene-1,3-bis |

| Uranyl ion |

| Copper |

| Silver |

| Gold |

Coordination Chemistry and Metal Organic Framework Mof Design

Ligand Design Principles Incorporating Thiol and Carboxylate Functionalities

The design of organic ligands is a cornerstone in the development of metal-organic frameworks (MOFs), as the ligand's geometry, connectivity, and functional groups dictate the resulting architecture and properties of the material. researchgate.net 4-Mercaptoisophthalic acid, featuring both thiol (-SH) and carboxylate (-COOH) functionalities, presents a compelling case for the design of multifunctional MOFs. nih.govresearchgate.net The presence of these two distinct functional groups allows for versatile coordination behaviors and the introduction of specific properties into the framework. nih.gov

The Hard and Soft Acids and Bases (HSAB) principle is a vital concept in predicting the bonding preferences between the metal ions and the functional groups of the ligand. nih.gov Carboxylate groups, with their oxygen donor atoms, are considered hard bases and tend to form strong bonds with hard acid metal ions. libretexts.org Conversely, the thiol group, with its sulfur donor atom, is a soft base and exhibits a strong affinity for soft acid metal ions like Ag(I) and Cd(II). researchgate.net This differential affinity allows for selective coordination and the potential to construct complex, heterometallic frameworks.

Furthermore, the flexibility of the thiol group and the rotational freedom of the carboxylate groups can lead to a variety of coordination modes and, consequently, diverse network topologies. researchgate.net The strategic placement of these functional groups on the isophthalic acid backbone provides a platform for creating MOFs with tailored pore environments and functionalities. The incorporation of thiol groups, in particular, has been explored for applications such as the capture of heavy metal ions and for their potential in creating conductive or semiconductive MOFs. researchgate.net

Formation of Metal Complexes with Transition Metal Ions

4-Mercaptoisophthalic acid readily forms stable complexes with a variety of transition metal ions through its sulfur and oxygen donor atoms. The dual functionality of the ligand allows for the formation of intricate coordination networks. nih.govresearchgate.net Transition metals, with their partially filled d-orbitals, can accept electron pairs from the ligand's donor atoms, leading to the formation of coordination bonds. numberanalytics.com

The specific reaction conditions, including the choice of metal ion, solvent, and temperature, can influence the final structure of the metal complex. For instance, in some cases, the thiol group can undergo in-situ oxidation to form a disulfide (S-S) bond, leading to the creation of bridged metal-organic polyhedra (MOPs). sciety.orgresearchgate.net

Copper(II)-Carboxylate Coordination Modes

Copper(II) ions, being borderline hard acids, readily coordinate with the hard carboxylate groups of 4-mercaptoisophthalic acid. libretexts.org A common coordination motif observed in Cu(II)-carboxylate complexes is the dinuclear "paddlewheel" structure. researchgate.netnih.govnih.gov In this arrangement, two copper(II) ions are bridged by four carboxylate ligands in a syn,syn-η¹:η¹:μ fashion. nih.gov This results in a distorted square pyramidal geometry around each copper ion. nih.govnih.gov

The coordination environment of the copper(II) center can be further influenced by the presence of other ligands or solvent molecules, which may occupy the axial positions of the paddlewheel unit. nih.govub.edu The Cu-O bond lengths in these complexes are typically in the range of 1.96 to 1.98 Å. nih.gov The formation of these paddlewheel secondary building units (SBUs) is a key factor in the construction of extended one-, two-, or three-dimensional networks. researchgate.netnih.gov

Copper(I)-Thiolate Coordination Modes

Copper(I) is a soft acid and therefore exhibits a strong preference for coordinating with the soft sulfur atom of the thiol group in 4-mercaptoisophthalic acid. libretexts.orgwikipedia.org This interaction leads to the formation of copper(I)-thiolate coordination polymers. researchgate.net In these structures, the copper(I) ions are often bridged by the thiolate groups, resulting in extended networks. researchgate.net

The coordination geometry around the copper(I) center in thiolate complexes can vary, but tetrahedral or distorted tetrahedral geometries are common. researchgate.net The formation of Cu(I)-thiolate bonds can sometimes be achieved through the in-situ reduction of Cu(II) precursors by the thiol-containing ligand. wikipedia.org These copper(I)-thiolate materials are of interest due to their potential photoluminescent properties. researchgate.net

Chelation Effects in Metal Complex Stability

Chelation is the process where a single ligand binds to a central metal ion through two or more donor atoms, forming a ring-like structure. dalalinstitute.com This effect significantly enhances the thermodynamic stability of the resulting metal complex compared to complexes formed with monodentate ligands. numberanalytics.comdalalinstitute.com The increased stability, known as the chelate effect, is primarily due to a favorable increase in entropy upon complex formation. dalalinstitute.com

In the context of 4-mercaptoisophthalic acid, both the two carboxylate groups and the combination of a carboxylate and a thiol group can potentially chelate a metal ion, although the formation of five- or six-membered chelate rings is most favorable. wikipedia.org The formation of stable chelate rings with transition metal ions is a crucial factor in the assembly of robust and stable metal-organic frameworks. osti.gov The stability of these complexes is influenced by factors such as the size of the chelate ring, the nature of the metal ion, and the ligand's structural rigidity. beloit.edu Chelating ligands are instrumental in stabilizing metal complexes for applications in catalysis and for the removal of toxic metals. numberanalytics.comnih.govnih.gov

Architecture and Topology of 4-Mercaptoisophthalic Acid-Based MOFs

The architecture and topology of MOFs constructed from 4-mercaptoisophthalic acid are diverse, owing to the versatile coordination possibilities offered by the ligand. acs.orgmdpi.com The final structure is a result of the interplay between the coordination preferences of the metal ion, the geometry of the ligand, and the reaction conditions. nih.govekb.eg The resulting frameworks can range from zero-dimensional discrete molecules to extended one-, two-, or three-dimensional networks. ekb.eg

The topology of a MOF describes the underlying connectivity of its building blocks (nodes and linkers). researchgate.netarxiv.org The ability to predict and control the topology is a central goal in the design of MOFs with desired properties. nih.govresearchgate.net The use of mixed ligands or the functionalization of the primary ligand can introduce further complexity and lead to novel topologies. acs.org

Zero-Dimensional Metal-Organic Polyhedra (MOPs) Architectures

Metal-Organic Polyhedra (MOPs) are discrete, molecule-like coordination cages with well-defined shapes and sizes. nih.govicn2.cat They are considered zero-dimensional MOFs and can serve as "supermolecular building blocks" for the construction of higher-dimensional frameworks. researchgate.neticn2.cat The self-assembly of metal ions and organic ligands, such as 4-mercaptoisophthalic acid, can lead to the formation of these polyhedral structures. nih.gov

In some instances, the reaction of 4-mercaptoisophthalic acid with metal precursors, such as Cu(NO₃)₂·3H₂O, results in the formation of zero-dimensional MOPs. sciety.orgresearchgate.net A notable example is the formation of a Cu-MOF, IMU-108, which is constructed from the in-situ bridging of S-S bonds between zero-dimensional MOPs. sciety.orgresearchgate.net This demonstrates how the reactivity of the thiol group can be harnessed to create more complex architectures from simple polyhedral precursors. researchgate.net The design of MOPs with specific functionalities, such as polar and non-polar groups, can lead to interesting self-assembly behaviors. rsc.org

One-Dimensional (1D) Coordination Polymer Formations

The assembly of 4-mercaptoisophthalic acid with metal ions can lead to the formation of one-dimensional (1D) coordination polymers. These chain-like structures are the result of specific bonding interactions between the metal centers and the ligand. For instance, in reactions involving copper, the formation of 1D polymers can be influenced by the oxidation state of the copper ion. Copper(II) tends to coordinate with the carboxylate groups, while copper(I) shows a preference for the softer thiol group. researchgate.net The use of ancillary ligands can also direct the dimensionality of the resulting framework, sometimes favoring the formation of 1D chains. mdpi.com The design of these 1D coordination polymers is a subject of interest due to their potential applications in electronics and materials science. rsc.org

An example of a 1D coordination polymer involves the connection of binuclear cobalt(II) clusters by bridging 5-hydroxyisophthalate anions, resulting in a helical chain structure. ajol.info Similarly, the reaction of copper with dicarboxylic acids can yield 1D chain polymers. mdpi.com The structural diversity of these polymers highlights the rich coordination chemistry of carboxylate-containing ligands. rsc.org

Two-Dimensional (2D) and Three-Dimensional (3D) Network Structures

Beyond simple chains, 4-mercaptoisophthalic acid and its derivatives are instrumental in constructing more complex two-dimensional (2D) and three-dimensional (3D) MOFs. researchgate.net The transition from 1D to higher-dimensional structures often involves controlling the reaction conditions or the choice of metal center. For example, the reaction of copper(II) with a related ligand, 4,4'-dithiodibenzoic acid, can yield a 1D polymer that transforms into a porous 2D coordination polymer in the presence of pyridine. researchgate.net

The formation of 2D and 3D frameworks is crucial for applications that require porosity and high surface area, such as gas storage and catalysis. mdpi.comnih.gov The structure of these networks can range from sheet-like 2D arrangements to intricate 3D topologies. rsc.org In some instances, 2D layers can stack upon one another to form a 3D supramolecular architecture. rsc.org The development of 2D MOFs has been particularly noted for potential improvements in electrical conductivity compared to their 3D counterparts. mdpi.com

A notable example involves a copper-based MOF, IMU-108, which is constructed from the in-situ formation of S-S bonds between zero-dimensional metal-organic polyhedra, leading to a 3D framework. researchgate.net Another study details the synthesis of both a 1D and a 2D copper coordination polymer by varying the counter-ion and solvent system. researchgate.net

Influence of Metal Centers (e.g., Cu, Cd, Zn) on Framework Assembly

The choice of the metal center is a critical factor that dictates the final structure and properties of the resulting coordination polymer or MOF. Different metal ions exhibit distinct coordination preferences, influencing the geometry and dimensionality of the framework.

Copper (Cu): Copper is a widely studied metal center in conjunction with ligands like 4-mercaptoisophthalic acid. As mentioned, the oxidation state of copper plays a significant role; Cu(II) often forms paddle-wheel structures by coordinating with carboxylate groups, while Cu(I) prefers to bind with the thiol moiety. researchgate.net This differential reactivity allows for the synthesis of diverse structures, from 1D chains to 2D and 3D frameworks. researchgate.netnih.gov

Cadmium (Cd): Cadmium-based MOFs have also been synthesized using isophthalate (B1238265) derivatives. worldscientific.com The coordination of cadmium with these ligands can result in the formation of stable frameworks. For example, a cadmium-based MOF, [((CH3)2NH2)Cd(MIPA)]4·xG (where H3MIPA is 5-Mercaptoisophthalic acid), has been studied to understand its formation mechanism. worldscientific.com

The Hard-Soft Acid-Base (HSAB) theory helps to explain the coordination preferences of these metal ions. nih.govnih.gov Hard acids like Cr³⁺ and Zr⁴⁺ prefer to bind with hard bases like carboxylate oxygen atoms, while softer metal ions have a higher affinity for softer bases like the sulfur atom of the thiol group. nih.gov This principle is fundamental in predicting and controlling the assembly of MOFs.

In Situ Investigations of MOF Formation Mechanisms

Understanding the mechanisms of MOF formation is crucial for controlling the synthesis of desired structures. rsc.org In situ techniques provide real-time monitoring of the chemical and physical transformations occurring during crystallization. rsc.org

Microcalorimetric Studies of Crystal Nucleation and Growth

Microcalorimetry is a powerful tool for investigating the thermodynamics of MOF formation. It can provide quantitative data on the heat changes associated with crystal nucleation and growth. A study on a cadmium-based MOF derived from 5-mercaptoisophthalic acid utilized in situ microcalorimetry to probe its formation process. worldscientific.com Such studies help to elucidate the energetic landscape of MOF assembly, offering insights into the driving forces behind crystallization.

Post-Synthetic Modification Strategies in MOF Derivatives

Post-synthetic modification (PSM) is a powerful strategy for introducing new functionalities into pre-existing MOFs without altering their underlying framework. rsc.orgresearchgate.net This approach allows for the tailoring of MOF properties for specific applications. nih.gov

The thiol group in 4-mercaptoisophthalic acid-based MOFs presents an ideal target for PSM. Various chemical reactions can be performed on the thiol moiety to attach different functional groups, thereby modifying the chemical and physical properties of the MOF. This versatility has been demonstrated in numerous studies where MOFs are functionalized to enhance their catalytic activity, sensing capabilities, or separation performance. rsc.orgresearchgate.netrsc.orgmdpi.com Covalent PSM, for instance, can be used to graft molecules onto the MOF's organic linkers. nih.gov Another approach, coordinative PSM, focuses on modifications at the metal-cluster secondary building units (SBUs). nih.gov

Supramolecular Chemistry and Non Covalent Interactions

Hydrogen Bonding Interactions in Self-Assembly Processes

Hydrogen bonding is a fundamental non-covalent interaction that plays a critical role in the self-assembly of supramolecular structures. numberanalytics.comwur.nl It involves an electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. numberanalytics.com In the context of 4-Mercaptoisophthalic acid, the carboxylic acid groups are primary sites for hydrogen bonding.

The self-assembly of molecules containing carboxylic acid moieties often leads to the formation of dimers or larger aggregates through COOH···HOOC hydrogen bonds. wur.nl This type of interaction is a primary driving force for the growth of one-dimensional (1D) supramolecular polymers. wur.nl For instance, benzoic acid derivatives can form dimerized, rod-shaped monomers driven by self-assembly through hydrogen-bonding interactions. tue.nl The formation of multiple hydrogen bonds, as seen in compounds with both proton-donating and proton-accepting functional groups, leads to the creation of stable, self-associated structures like dimers, trimers, and tetramers. mdpi.com The stability of these assemblies is enhanced when all potential hydrogen bonding sites are engaged, leaving no free donor or acceptor groups. mdpi.com

| Interaction Type | Participating Groups | Resulting Structure |

| Hydrogen Bonding | Carboxylic acids (COOH) | Dimers, 1D chains, networks |

This table illustrates the primary hydrogen bonding interactions involving the carboxylic acid groups of 4-Mercaptoisophthalic acid and the resulting self-assembled structures.

Metal Coordination-Driven Supramolecular Architectures

Metal coordination is a powerful tool in supramolecular chemistry for the construction of complex and well-defined architectures. mpg.dersc.org This approach utilizes the interaction between metal ions and organic ligands to drive the self-assembly of discrete supramolecular coordination complexes (SCCs) such as 2D-metallacycles and 3D-metallacages. researchgate.netnih.gov The geometry and coordination preferences of the metal ions, along with the design of the organic ligands, dictate the final structure of the assembly. researchgate.net

In the case of 4-Mercaptoisophthalic acid, both the carboxylate and the thiol groups can act as coordination sites for metal ions. The deprotonated carboxyl groups can coordinate to metal centers in various modes, including monodentate and bridging bidentate fashions. researchgate.net Similarly, the thiol group can coordinate to metal ions, and in some cases, undergo in situ S–S bond formation to form a disulfide bridge, which then participates in the coordination. researchgate.net

The combination of carboxylic acid and thiol functionalities in 4-Mercaptoisophthalic acid makes it a versatile ligand for constructing diverse supramolecular architectures. For example, the coordination of carboxylic acids with metal adatoms on surfaces can lead to the formation of ordered nanostructures. mpg.de The flexibility of the coordination modes allows for the creation of structures ranging from simple mononuclear complexes to extended one-, two-, or three-dimensional coordination polymers. researchgate.net The choice of metal ion and reaction conditions can be used to tune the final architecture and its properties. researchgate.net

| Functional Group | Coordination Mode | Potential Supramolecular Structure |

| Carboxylate (-COO⁻) | Monodentate, Bridging Bidentate | Metallacycles, Coordination Polymers |

| Thiol (-SH) / Thiolate (-S⁻) | Monodentate, Bridging | Cages, Frameworks |

This table outlines the potential coordination modes of 4-Mercaptoisophthalic acid's functional groups and the types of supramolecular architectures they can form.

π-π Stacking Effects in Ordered Assemblies

π-π stacking is a non-covalent interaction that occurs between aromatic rings. numberanalytics.com This interaction, arising from the overlap of π-orbitals, is crucial for the stability of many supramolecular assemblies and plays a significant role in the formation of ordered structures. numberanalytics.compku.edu.cn The geometry of π-π stacking can vary, including face-to-face (sandwich) and parallel-displaced arrangements. libretexts.org

For 4-Mercaptoisophthalic acid, the benzene (B151609) ring provides the platform for π-π stacking interactions. In self-assembly processes, these interactions work in concert with other non-covalent forces, such as hydrogen bonding, to direct the formation of well-defined architectures. pku.edu.cn For example, in the assembly of peptide-based structures, π-π stacking between aromatic residues can connect molecular chains and contribute to the formation of a stable framework. nih.gov The interplanar distance between stacked aromatic rings is typically around 3.4 Å. nih.gov

The presence of both hydrogen-bonding groups (carboxyl and thiol) and an aromatic ring in 4-Mercaptoisophthalic acid allows for a synergistic interplay of interactions. While hydrogen bonds might dominate the primary assembly into chains or sheets, π-π stacking interactions between the aromatic cores can provide additional stability and dictate the three-dimensional packing of these assemblies. nih.gov This can lead to the formation of layered structures or columnar arrays, where the aromatic rings are stacked on top of each other. The nature and strength of these π-π stacking interactions can be influenced by the substituents on the aromatic ring. rsc.org

| Interaction | Molecular Feature | Influence on Assembly |

| π-π Stacking | Benzene Ring | Stabilization of layered and columnar structures |

This table highlights the role of π-π stacking involving the benzene ring of 4-Mercaptoisophthalic acid in the formation of ordered supramolecular assemblies.

Host-Guest Interactions within Supramolecular Systems

Host-guest chemistry is a central concept in supramolecular chemistry that involves the binding of a smaller molecule (the guest) within a cavity or binding site of a larger molecule (the host). fiveable.me The formation of these host-guest complexes is driven by non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic effects. fiveable.me For effective binding, the host's cavity must be complementary in size, shape, and chemical functionality to the guest molecule. fiveable.me

While 4-Mercaptoisophthalic acid itself is a small molecule and not typically a host, it can be a component of larger, self-assembled host systems. For example, it can be used as a building block for the construction of metal-organic frameworks (MOFs) or hydrogen-bonded networks that possess cavities capable of encapsulating guest molecules. mdpi.com The functional groups of 4-Mercaptoisophthalic acid, namely the carboxyl and thiol groups, would line the interior of these cavities, providing specific interaction sites for guest binding.

The character of the pores in such a host system would be determined by the arrangement of the 4-Mercaptoisophthalic acid units. The carboxylic acid groups could offer hydrogen bonding sites for polar guests, while the aromatic ring could engage in π-π stacking with aromatic guests. The thiol group could provide a soft coordination site for metal ions or participate in other specific interactions. The inclusion of guest molecules can also influence the assembly of the host network itself, a phenomenon known as guest-templating, where the guest directs the formation of a particular host structure. mdpi.com

| Host Component | Guest Molecule | Driving Interactions |

| Supramolecular assembly of 4-Mercaptoisophthalic acid | Small organic molecules, ions | Hydrogen bonding, π-π stacking, van der Waals forces |

This table illustrates the potential role of 4-Mercaptoisophthalic acid in forming host structures and the interactions governing guest binding.

Reversibility and Dynamicity in Supramolecular Polymer Systems

A key characteristic of supramolecular polymers is the reversible and dynamic nature of the non-covalent interactions that connect the monomeric units. fortunejournals.comwikipedia.org This reversibility means that the bonds between monomers can be broken and reformed under certain conditions, such as changes in temperature, pH, or upon irradiation with light. tue.nlnih.gov This dynamic behavior imparts unique properties to supramolecular polymers, including stimuli-responsiveness, self-healing capabilities, and recyclability. nih.govnih.gov

In a supramolecular polymer system constructed from 4-Mercaptoisophthalic acid monomers, the primary non-covalent interactions would be hydrogen bonds between the carboxylic acid groups and potentially metal-ligand coordination involving the carboxylate and thiol groups. These interactions are inherently reversible. For example, heating a material held together by hydrogen bonds can disrupt these interactions, leading to a decrease in viscosity or even a transition to a liquid state. researchgate.net Upon cooling, the hydrogen bonds can reform, and the material can recover its original properties. researchgate.net

This dynamic nature allows for the creation of "smart" materials that can adapt to their environment. For instance, a polymer network based on 4-Mercaptoisophthalic acid could be designed to disassemble in response to a specific chemical stimulus that disrupts the hydrogen bonding or metal coordination. This property is particularly attractive for applications in areas like drug delivery, where a payload could be released in response to the specific conditions of a target environment. nih.gov The ability to be reprocessed and recycled is another significant advantage of supramolecular polymers over their covalently bonded counterparts. nih.gov

| Stimulus | Effect on Non-Covalent Bonds | Macroscopic Response |

| Heat | Disruption of hydrogen bonds/coordination | Decreased viscosity, phase change |

| pH Change | Protonation/deprotonation of carboxylates | Disassembly of the polymer network |

| Light | If photosensitive groups are incorporated | Reversible dissociation |

This table summarizes the dynamic response of a hypothetical supramolecular polymer system based on 4-Mercaptoisophthalic acid to various external stimuli.

Integration into Functional Supramolecular Systems

The unique chemical functionalities of 4-Mercaptoisophthalic acid make it a valuable building block for the design of functional supramolecular systems. rsc.org These are complex assemblies designed to perform specific tasks, such as catalysis, sensing, or drug delivery. nih.govrsc.org The properties and function of the final system are determined by the collective behavior of its molecular components and their organization through non-covalent interactions. thno.org

By incorporating 4-Mercaptoisophthalic acid into a supramolecular architecture, its specific properties can be harnessed. The carboxylic acid groups can be used to create pH-responsive systems, where a change in pH alters the protonation state of the carboxylates, leading to a structural or functional change in the assembly. nih.gov The thiol group is redox-active and can be used to create systems that respond to oxidative or reductive stimuli. Furthermore, the thiol group has a high affinity for certain metal surfaces, such as gold, which could be exploited for the fabrication of surface-based sensors or electronic devices.

For example, a supramolecular assembly of 4-Mercaptoisophthalic acid on a gold surface could function as a sensor. The binding of an analyte to the assembly through host-guest interactions could cause a detectable change in the optical or electronic properties of the system. In the context of drug delivery, 4-Mercaptoisophthalic acid could be part of a nanocarrier that releases its cargo in response to the specific pH or redox environment of a tumor. nih.govnih.gov The rational design of such systems involves the careful selection of molecular building blocks and the precise control over their self-assembly to achieve the desired function. meijerlab.nl

| Functional Group | Associated Property | Potential Application |

| Carboxylic Acid | pH-Responsiveness | pH-triggered drug release, pH sensors |

| Thiol | Redox-Activity, Metal Affinity | Redox-responsive systems, surface modification |

| Aromatic Ring | π-electron system | Molecular recognition, electronic materials |

This table outlines how the functional groups of 4-Mercaptoisophthalic acid can be leveraged to create functional supramolecular systems.

Reaction Mechanisms and Reactivity Studies of 4 Mercaptoisophthalic Acid

Carboxylic Acid Functional Group Reactivity

The two carboxylic acid moieties on the aromatic ring are key sites for a variety of chemical transformations, primarily involving nucleophilic acyl substitution. uomustansiriyah.edu.iqmasterorganicchemistry.com The electrophilic nature of the carbonyl carbon in the carboxylic acid groups makes them susceptible to attack by nucleophiles. libretexts.org

The carboxylic acid groups of 4-mercaptoisophthalic acid readily undergo esterification with alcohols in the presence of an acid catalyst, such as concentrated sulfuric acid, to form the corresponding esters. smolecule.comolabs.edu.in This reaction, known as Fischer esterification, proceeds via a nucleophilic acyl substitution mechanism. chemistrysteps.com The process involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by a nucleophilic attack from the alcohol. chemistrysteps.com Subsequent dehydration yields the ester and water. olabs.edu.inchemistrysteps.com The reaction is reversible, and to drive the equilibrium towards the product side, an excess of the alcohol is often used, or water is removed as it is formed. chemistrysteps.com

For instance, the reaction with alcohols (R'OH) can be generalized as: C₈H₆O₄S + 2 R'OH ⇌ R'OOC-C₆H₃(SH)-COOR' + 2 H₂O

The formation of various ester derivatives is a common strategy to modify the properties of 4-mercaptoisophthalic acid for applications in polymer chemistry and material science. smolecule.com

The carboxylic acid groups can be converted to more reactive acid halides, typically acyl chlorides, by treatment with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). libretexts.orglibretexts.org This transformation is a crucial step for synthesizing other carboxylic acid derivatives that are not easily accessible directly from the carboxylic acid itself. libretexts.org

The reaction with thionyl chloride proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. libretexts.org The resulting 4-mercaptoisophthaloyl chloride is a highly reactive intermediate. libretexts.org These acid chlorides can then readily react with a variety of nucleophiles, such as alcohols to form esters, and amines to form amides, often under milder conditions than the direct reaction with the carboxylic acid. uomustansiriyah.edu.iqlibretexts.orglibretexts.org

| Reagent | Product |

| Thionyl chloride (SOCl₂) | 4-Mercaptoisophthaloyl chloride |

| Phosphorus pentachloride (PCl₅) | 4-Mercaptoisophthaloyl chloride |

This table summarizes common reagents for converting carboxylic acids to acid chlorides.

The reactivity of carboxylic acid derivatives generally follows the order: acid chlorides > acid anhydrides > esters > amides. libretexts.orgchadsprep.com This hierarchy is dictated by the ability of the leaving group to depart. libretexts.org In the context of 4-mercaptoisophthalic acid, its derivatives participate in a range of nucleophilic acyl substitution reactions. uomustansiriyah.edu.iqmasterorganicchemistry.com

The general mechanism for nucleophilic acyl substitution involves a two-step process: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group to regenerate the carbonyl double bond. masterorganicchemistry.comlibretexts.org For instance, the hydrolysis of an ester derivative of 4-mercaptoisophthalic acid back to the parent carboxylic acid follows this pathway, with a hydroxide (B78521) ion acting as the nucleophile. uomustansiriyah.edu.iq Similarly, the reaction of its acid chloride with an alcohol to form an ester, or with an amine to form an amide, proceeds through this fundamental mechanism. uomustansiriyah.edu.iqchemistry.coach

The carboxylic acid groups of 4-mercaptoisophthalic acid can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). uomustansiriyah.edu.iqlibretexts.org Weaker reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids. libretexts.orglumenlearning.com

| Reducing Agent | Reactivity with Carboxylic Acids | Product |

| Lithium aluminum hydride (LiAlH₄) | Strong | Primary Alcohol |

| Sodium borohydride (NaBH₄) | Weak/Ineffective | No reaction |

This table compares the reactivity of common hydride reducing agents with carboxylic acids.

Nucleophilic Acyl Substitution Pathways

Thiol Functional Group Reactivity

The thiol (-SH) group, also known as a mercapto group, imparts another dimension of reactivity to the 4-mercaptoisophthalic acid molecule. Thiols are sulfur analogs of alcohols and exhibit distinct chemical behaviors. chemistrysteps.com

The thiol group is susceptible to oxidation. A common and important reaction of thiols is their oxidation to form disulfides (R-S-S-R'). wikipedia.org This reaction can be achieved using a variety of oxidizing agents, including mild ones like air (oxygen) often in the presence of a catalyst, or stronger oxidants like hydrogen peroxide or halogens. google.comnih.gov In the case of 4-mercaptoisophthalic acid, this oxidation would lead to the formation of a dimer, where two molecules are linked by a disulfide bridge. This process is significant in various chemical and biological contexts. wikipedia.org The reaction can also be carried out under photochemical conditions. rsc.org

The general reaction for the oxidation of the thiol group is: 2 R-SH + [O] → R-S-S-R + H₂O

This reactivity is utilized in fields like polymer science and biochemistry, where disulfide bonds play a crucial role in determining the structure and stability of molecules. wikipedia.org

Reduction Reactions to Derivatives

The reactivity of 4-Mercaptoisophthalic acid in reduction reactions is governed by its two types of functional groups: the carboxylic acid moieties and the thiol group. The reduction of this compound can lead to various derivatives with altered chemical and physical properties. mdpi.com

The carboxylic acid groups can be reduced to primary alcohols. This transformation typically requires strong reducing agents, such as lithium aluminum hydride (LiAlH4), as weaker reagents like sodium borohydride (NaBH4) are generally not effective for reducing carboxylic acids. mdpi.com The complete reduction of both carboxylic acid groups on 4-Mercaptoisophthalic acid would yield 4-mercapto-1,3-benzenedimethanol. The general mechanism for LiAlH4 reduction involves the deprotonation of the acidic protons followed by the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon.

Alternatively, novel methods for the reductive functionalization of carboxylic acids have been developed. For instance, indium-catalyzed systems can be used for the direct reductive coupling of carboxylic acids with thiols to form thioethers. organic-chemistry.orgacs.org While this is an intermolecular reaction, it highlights modern approaches to carboxylic acid reduction under milder conditions than those required by traditional metal hydrides.

The thiol group itself can participate in redox chemistry. Under oxidative conditions, it can form a disulfide bridge with another thiol molecule, leading to a dimeric species. Conversely, under certain reducing conditions, any disulfide impurity would be cleaved to regenerate the thiol. The selective reduction of the carboxylic acids in the presence of the sensitive thiol group can present a synthetic challenge, often requiring careful choice of reagents and reaction conditions to avoid unwanted side reactions at the sulfur atom.

Thiol-Metal Coordination Dynamics

The thiol (-SH) functional group of 4-Mercaptoisophthalic acid is a key player in its interaction with metal ions, enabling the formation of stable coordination complexes. mdpi.com According to Hard and Soft Acid and Base (HSAB) theory, the thiolate anion (RS⁻), formed upon deprotonation of the thiol, is a soft Lewis base. vanderbilt.edu Consequently, it exhibits a strong affinity for and forms robust covalent bonds with soft Lewis acid metal ions.

The dynamics of thiol-metal coordination are of significant interest in fields ranging from materials science to bioinorganic chemistry. The interaction typically involves the deprotonation of the thiol to form a thiolate, which then covalently bonds to the metal center. vanderbilt.edu

Table 1: Thiol-Metal Coordination Properties

| Metal Ion Type | Example Metals | Nature of Interaction | Resulting Complex |

|---|---|---|---|

| Soft Metals | Au, Ag, Cu, Hg, Pb, Cd | Strong, covalent S-M bond formation. isrra.orgpolimi.itnih.govnih.gov | Stable metal thiolate complexes. vanderbilt.edu |

Studies on analogous molecules, such as 4-mercaptobenzoic acid, have shown that the thiol group can coordinate to copper, forming copper(I)-thiolate coordination polymers. This demonstrates the capability of the thiol moiety to act as a bridging ligand, leading to extended network structures. The coordination is often competitive, for example, with the formation of an oxide layer on a liquid metal surface, where the presence of acid can remove the oxide and facilitate thiol complexation.

Computational studies using Density Functional Theory (DFT) have provided deep insights into these coordination dynamics. Such studies on the adsorption of thiol-containing molecules on metal surfaces like gold (Au) and silver (Ag) confirm the formation of a strong, covalent sulfur-metal bond. isrra.orgpolimi.it Analysis of the projected density of states (PDOS) reveals the modification of the electronic structure of both the molecule and the metal surface upon bonding, identifying the specific orbitals involved in the interaction. isrra.orgrsc.org These theoretical models help elucidate the polar nature of the metal-sulfur bond and the contribution of different metal orbitals (e.g., d and sp bands) to the stability of the resulting complex. isrra.org

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the benzene (B151609) ring in 4-Mercaptoisophthalic acid towards substitution reactions is controlled by the combined electronic effects of its three substituents: two carboxylic acid groups (-COOH) and one thiol group (-SH). These groups exert opposing influences on the ring's electron density and thus its susceptibility to electrophilic or nucleophilic attack. vanderbilt.edupolimi.it

The key substituent effects are:

Carboxylic Acid (-COOH) Groups : These are strongly deactivating, electron-withdrawing groups, acting through both a negative inductive effect (-I) and a negative resonance effect (-M). They pull electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophilic aromatic substitution (EAS). libretexts.org As deactivators, they direct incoming electrophiles to the meta position. libretexts.org

Thiol (-SH) Group : This group is activating and ortho, para-directing. libretexts.org Although sulfur is more electronegative than carbon, the dominant effect is the positive resonance effect (+M), where the lone pairs on the sulfur atom are donated to the aromatic π-system. This increases the electron density on the ring, particularly at the ortho and para positions, making it more reactive towards EAS at these sites. libretexts.org

Conversely, the electron-poor nature of the aromatic ring, induced by the two -COOH groups, makes it more susceptible to nucleophilic aromatic substitution (NAS). Electron-withdrawing groups stabilize the negatively charged Meisenheimer complex intermediate formed during NAS, thereby facilitating the reaction.

Photochemical Reaction Pathways

The photochemical behavior of 4-Mercaptoisophthalic acid is linked to the reactivity of its functional groups under irradiation and its potential role in photocatalytic systems. While specific photochemical reaction pathways for the isolated molecule are not extensively detailed, its use as a precursor in materials for photocatalytic hydrogen evolution suggests its active participation in photo-induced processes.

In the context of photocatalysis, the molecule can serve multiple roles. It can act as an anchor, binding to the surface of a semiconductor photocatalyst (like TiO₂) via its carboxylate or thiol groups. Upon absorption of light by the semiconductor, electron-hole pairs are generated. nih.govmdpi.com The 4-Mercaptoisophthalic acid molecule could then participate in the subsequent charge transfer processes.

Plausible photochemical pathways include:

Electron Transfer : The molecule could act as an electron donor or acceptor. The thiol group, being susceptible to oxidation, could donate an electron to a photogenerated hole (h⁺) on the catalyst surface.

Sensitization : The aromatic system could act as a photosensitizer, absorbing light and transferring the energy to the semiconductor catalyst, thereby enabling the use of a wider range of the light spectrum. mdpi.com

Radical Reactions : Recent studies have demonstrated the direct conversion of carboxylic acids to thiols via photocatalysis, proceeding through radical intermediates. nih.govrsc.org This involves processes like radical addition and N-O bond cleavage in a specially designed reagent, activated by an acridine (B1665455) photocatalyst. nih.govrsc.org These findings indicate that the functional groups within 4-Mercaptoisophthalic acid are amenable to radical-based photochemical transformations.

The efficiency of such photocatalytic reactions can be influenced by various parameters, including pH, light intensity, and the nature of the catalyst. mdpi.comresearchgate.net For instance, the degradation of certain pollutants via photocatalysis is pH-dependent, which relates to the surface charge of the catalyst and the speciation of the molecule in solution. mdpi.com

Mechanistic Investigations via Computational Chemistry

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms of 4-Mercaptoisophthalic acid at a molecular level. mdpi.comnih.gov These theoretical investigations provide insights into reaction energetics, transition states, and electronic structures that are often difficult to obtain through experimental means alone. nih.govnih.gov

Computational methods are applied to understand nearly every aspect of the compound's reactivity.

Table 2: Applications of Computational Chemistry in Reactivity Studies

| Area of Study | Computational Method | Investigated Properties & Insights |

|---|---|---|

| Aromatic Reactivity | DFT | Calculation of substituent effects (inductive vs. resonance), analysis of gas-phase acidity, mapping Fukui functions to predict sites for electrophilic/nucleophilic attack. mdpi.comresearchgate.net |

| Thiol-Metal Coordination | DFT, AIMD | Modeling of the thiol-metal interface, calculation of binding energies, analysis of Projected Density of States (PDOS) to understand orbital interactions and bond formation. isrra.orgpolimi.itrsc.orgresearchgate.net |

| Reaction Mechanisms | DFT, MP2 | Locating transition state (TS) geometries and calculating activation energy barriers for reactions like electrophilic substitution or reduction. nih.govnih.govwiley.com |

| Photochemistry | TD-DFT | Calculation of electronic excitation energies and oscillator strengths to predict UV-Vis absorption spectra and identify relevant excited states in photochemical pathways. |

For aromatic reactivity , DFT calculations can quantify the electron-donating and -withdrawing properties of the substituents and predict the regioselectivity of substitution reactions by comparing the energies of the possible carbocation intermediates (Wheland intermediates). mdpi.com Studies on substituted benzoic acids have successfully used DFT to correlate calculated parameters with experimental acidity and reactivity. mdpi.comresearchgate.net

In thiol-metal coordination , DFT is used to model the adsorption of the molecule on a metal surface. These simulations can reveal the preferred binding geometry, the nature of the sulfur-metal bond, and the resulting changes in the electronic structure of the system. isrra.orgpolimi.itnih.gov Ab initio molecular dynamics (AIMD) can further simulate the dynamic behavior of the molecule at the interface. rsc.org

For reaction mechanisms , computational chemists can map the entire potential energy surface of a reaction. This involves identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the calculation of reaction energy barriers, providing a theoretical basis for understanding reaction rates and selectivity. nih.govnih.gov

Advanced Research Applications

Chemo- and Biosensing Platforms

The dual functionality of 4-Mercaptoisophthalic acid allows for its versatile use in the fabrication of sensitive and selective sensing systems for various analytes, from heavy metal ions to environmental pollutants and biological molecules.

Colorimetric Probes for Heavy Metal Ion Detection (e.g., Cr3+)

The presence of heavy metal ions in water sources poses a significant threat to environmental and human health, necessitating the development of efficient detection methods. 4-Mercaptoisophthalic acid has been instrumental in the design of colorimetric probes for the detection of trivalent chromium (Cr3+) ions. One approach involves the functionalization of silver-coated gold nanoparticles (Au@Ag NPs) with 4-mercaptobenzoic acids (a related compound), creating a sensitive colorimetric probe. smolecule.com In the presence of Cr3+ ions, these functionalized nanoparticles exhibit a distinct color change, enabling visual detection. rsc.org

This colorimetric response is quantifiable using UV-Vis spectroscopy, with the signal response being proportional to the concentration of Cr3+ ions. smolecule.com Research has demonstrated a linear relationship for Cr3+ concentrations ranging from 10 to 500 μM. smolecule.com The detection limits for this method have been reported to be as low as 9 μM using UV-Vis spectroscopy and 10 μM for visual colorimetric detection. smolecule.com The interaction between the thiol group of the mercapto-functionalized probe and the metal ion is a key aspect of the sensing mechanism. smolecule.comnih.gov

Table 1: Performance of a Colorimetric Probe for Cr3+ Detection

| Parameter | Value |

|---|---|

| Analyte | Chromium (III) ions (Cr3+) |

| Concentration Range | 10 - 500 μM |

| Correlation Coefficient | 0.993 |

| UV-Vis Detection Limit | 9 μM |

Electrochemical Sensors for Environmental Pollutant Detection (e.g., Carbaryl, Pesticides)

The widespread use of pesticides in agriculture has led to concerns about their residues in food and the environment. nih.govmdpi.com 4-Mercaptoisophthalic acid has been utilized in the construction of electrochemical sensors for the detection of pesticides like carbaryl. smolecule.com These sensors often employ a molecularly imprinted polymer (MIP) strategy, where a polymer matrix is created with specific recognition sites for the target analyte.

In one example, a photoresponsive molecularly imprinted electrochemical sensor was developed using a glassy carbon electrode (GCE) modified with a composite of carboxylic multi-walled carbon nanotubes and chitosan. smolecule.com While this specific study used a different functional monomer, it highlights the potential of using molecules with carboxylic acid groups, like 4-Mercaptoisophthalic acid, in creating the recognition cavities within the MIP. smolecule.com The general principle of such sensors involves the selective binding of the pesticide to the imprinted sites, leading to a measurable change in the electrochemical signal. nih.govmdpi.com Various electrochemical techniques, including cyclic voltammetry (CV), square wave voltammetry (SWV), and differential pulse voltammetry (DPV), can be employed for detection. nih.gov

The development of such sensors is a growing area of research, with a focus on improving sensitivity, selectivity, and providing rapid, on-site analysis capabilities. mdpi.comrsc.orgnih.gov

Sensing Architectures for Glucose Monitoring

Continuous and accurate glucose monitoring is crucial for the management of diabetes. While direct applications of 4-Mercaptoisophthalic acid in commercial glucose sensors are not widely documented, its structural motifs are relevant to the design of advanced glucose sensing architectures. nih.govnih.govfreestylelibre.com.au Many glucose sensors are based on electrochemical or optical principles. nih.govnih.gov

For instance, some research has explored the use of 4-mercaptophenylboronic acid, a related compound, in surface-enhanced Raman scattering (SERS) based glucose sensors. researchgate.net In these systems, the boronic acid moiety interacts with glucose, and the thiol group allows for immobilization onto gold or silver nanoparticle surfaces, which enhance the Raman signal. researchgate.net The resulting change in the SERS signal can be correlated to the glucose concentration. researchgate.net

Furthermore, the development of molecularly imprinted polymers (MIPs) for glucose sensing is an active field of research. mdpi.com The ability of 4-Mercaptoisophthalic acid to form specific interactions could be leveraged in creating highly selective MIP-based glucose sensors. These synthetic receptors offer advantages in terms of stability and cost-effectiveness over traditional enzyme-based sensors. mdpi.com

Catalysis in Organic Transformations

The unique electronic and structural properties of 4-Mercaptoisophthalic acid make it a valuable ligand and building block in the field of catalysis, particularly in the development of heterogeneous catalysts and its application in photoredox reactions.

Heterogeneous Catalysis with Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with high potential as heterogeneous catalysts. rsc.orgnih.gov 4-Mercaptoisophthalic acid has been successfully employed as a precursor in the synthesis of a copper-based MOF, designated as IMU-108. sciety.orgresearchgate.net This MOF was synthesized on a gram scale through a straightforward reflux process involving Cu(NO₃)₂·3H₂O and 5-mercaptoisophthalic acid. sciety.orgresearchgate.net